4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including morpholine, piperazine, and pyridazine. This compound is characterized by its unique structure which potentially confers various biological activities. It is primarily utilized in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
This compound is synthesized through various chemical processes and can be obtained from specialized chemical suppliers. The synthesis typically involves multi-step reactions that combine different organic functional groups into a singular molecular structure.
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (piperazine, pyridazine, and morpholine). It is classified as a potential pharmaceutical agent, particularly in the context of drug development targeting various biological pathways.
The synthesis of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Industrial methods may utilize automated synthesis equipment to enhance efficiency and reproducibility.
The molecular formula for 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is C21H29N5O. The compound features a morpholine ring connected to a pyridazine moiety, which is further substituted with a piperazine group.
Property | Value |
---|---|
Molecular Weight | 367.5 g/mol |
IUPAC Name | 4-[6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI Key | AYCOIAJMUAMRPB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
The compound can participate in several chemical reactions, including:
The mechanism of action for 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is likely related to its interactions with specific molecular targets in biological systems. Potential mechanisms include:
The physical properties of 4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine include:
The chemical properties include:
The compound has several applications in scientific research:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: